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The diagram below illustrates the biochemical pathway of adrenal steroid synthesis and the key site where

trilostane acts, leading to the potential risk of hypoadrenocorticism.
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This occurs because trilostane competitively and reversibly inhibits the enzyme 3β-hydroxysteroid

dehydrogenase/Δ5−4 isomerase (3β-HSD) [1] [2] [3]. This enzyme is crucial for the synthesis of cortisol

and, to a lesser extent, aldosterone [1]. In some cases, this inhibition can be profound, leading to adrenal

necrosis and permanent damage, necessitating lifelong hormone replacement [2].
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Q1: What are the key clinical signs of iatrogenic hypoadrenocorticism in subjects? The most common

clinical signs are a direct result of glucocorticoid and mineralocorticoid deficiency. The table below

summarizes the frequency of these signs from a clinical case series [2].

Clinical Sign Frequency (in a study of 8 dogs)

Lethargy 8/8 (100%)

Anorexia 8/8 (100%)

Vomiting 5/8 (63%)

Tremors 3/8 (38%)

Diarrhea 1/8 (13%)

Hypovolemic Shock 2/8 (25%)

Q2: How is trilostane-induced hypoadrenocorticism definitively diagnosed? A definitive diagnosis is

established with the ACTH stimulation test [4] [2]. Subjects with hypoadrenocorticism will show a

diminished cortisol reserve. A post-ACTH cortisol concentration of ≤ 2 µg/dL is considered diagnostic for

hypocortisolemia [4] [2]. Electrolyte analysis often reveals a sodium-to-potassium ratio of < 28:1, indicating

concurrent mineralocorticoid deficiency [2].

Q3: What is the appropriate management for a subject in a hypoadrenocorticism crisis? Immediate

intervention is required [2]:

Discontinue trilostane immediately.

Administer fluid therapy to correct hypovolemia and electrolyte imbalances.
Provide glucocorticoid replacement (e.g., injectable glucocorticoids). In cases of permanent

damage, treatment with both glucocorticoids and mineralocorticoids may be necessary [2].

Q4: How should trilostane therapy be monitored to prevent iatrogenic hypoadrenocorticism? Routine

monitoring is essential and should combine multiple approaches [5]:

Clinical Observation: Owner-reported clinical signs (e.g., reduction in polyuria/polydipsia) are a

primary indicator of successful therapy.
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ACTH Stimulation Test: The gold standard for assessing adrenal reserve. It is typically performed 3-

5 hours after trilostane administration. The goal is to see a post-ACTH cortisol within a target range
(e.g., 1.5-5.5 µg/dL) that controls clinical signs without causing suppression [5].

Pre-Pill Cortisol: A single cortisol measurement taken just before the next trilostane dose is a cost-
effective alternative that correlates well with clinical control [5].

Electrolyte Monitoring: Regular checks of sodium and potassium levels are recommended to
screen for mineralocorticoid deficiency [5].

Q5: Is hypoadrenocorticism always permanent after trilostane overdose? No. Adrenal function can

recover over time. In one study, 76.3% of dogs with trilostane-induced hypocortisolemia demonstrated

adrenal recovery within 6 months. However, a subset of subjects may suffer permanent damage and

require lifelong hormone replacement therapy [2].

Experimental & Clinical Monitoring Data

For research and development purposes, the following table consolidates key biochemical data used in

diagnosing and monitoring this condition.

Parameter Normal / Target Range
Hypoadrenocorticism / Over-
Suppression Range

Post-ACTH Cortisol Varies with therapy goals (e.g.,
1.5-5.5 µg/dL) [5]

≤ 2 µg/dL [4] [2]

Sodium:Potassium
Ratio

> 27:1 < 27:1 (Often < 28:1 in crisis) [2]

Baseline Cortisol > 2 µg/dL (often used to rule out
Addison's) [4]

≤ 2 µg/dL [4]

Key Takeaways for Protocol Design

Variable Onset: Iatrogenic hypoadrenocorticism can occur at any stage of therapy and is not strictly

dose-dependent [2]. It has been observed with doses ranging from 1 to 8 mg/kg and treatment
durations from 4 days to 13 months [2].
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Stress as a Precipitating Factor: Concurrent disease or other stressors can precipitate a crisis in a

subject with borderline adrenal reserve. Close monitoring is advised during such periods [2].
Adrenal Necrosis Risk: In some cases, trilostane can lead to progressive reduction in adrenal

gland size, suggesting adrenal necrosis and resulting in permanent hypoadrenocorticism [2].
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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